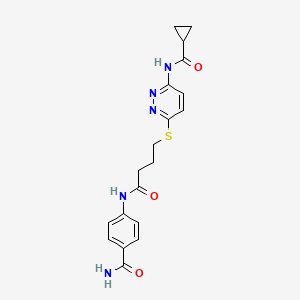

4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

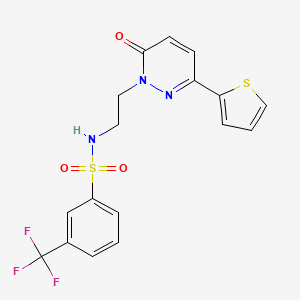

The compound contains one pyridazin-3-amine moiety, p-aminobenzoic acid (PABA) part, and one acrylamide group. All these groups are assembled through an amide linkage . The molecular fragments (benzamide, acrylamide, and pyridazine) are almost coplanar to each other in all the obtained conformers which may be due to the resonance stabilization .

Chemical Reactions Analysis

The compound has been found to interact with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role . The pyridazine ring interacts with Q190 by conventional means .

Aplicaciones Científicas De Investigación

TYK2 Inhibition

- TYK2 is associated with cytokine signaling, particularly the IL-12 pathway. By inhibiting TYK2 , GDC-046 modulates immune responses and may have implications in autoimmune diseases, inflammation, and cancer immunotherapy .

JAK1 Inhibition

- JAK1 is involved in various cytokine-mediated signaling pathways, including those related to interleukins (such as IL-6 ). Inhibiting JAK1 could impact immune responses and inflammatory processes .

JAK2 Inhibition

- JAK2 is essential for erythropoietin (EPO) signaling, which regulates red blood cell production. Inhibition of JAK2 may have implications in hematopoiesis and related disorders .

JAK3 Inhibition

- JAK3 is crucial for cytokine signaling, especially in lymphocytes. Inhibiting it could impact immune responses and may be relevant in autoimmune diseases and transplantation .

Anti-Tubercular Activity

Mecanismo De Acción

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with various targets leading to a broad spectrum of activities .

Biochemical Pathways

Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely affect multiple biochemical pathways .

Result of Action

It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities .

Propiedades

IUPAC Name |

4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFAJDCDXYCQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)

![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)

![1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2533484.png)